
5-(3-Chlorophenyl)-1-methylimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-1-methylimidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1-methylimidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal, formaldehyde, and ammonia or an amine.
Substitution with 3-Chlorophenyl Group: The introduction of the 3-chlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the imidazole derivative with a chlorobenzene derivative under basic conditions.
Methylation: The final step involves the methylation of the imidazole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-(3-Chlorophenyl)-1-methylimidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized imidazole derivatives.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-methylimidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The imidazole ring is known to coordinate with metal ions in enzyme active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1-methylimidazol-2-amine: Similar structure but with the chlorine atom in the para position.
5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Contains a thiadiazole ring instead of an imidazole ring.
3,5-Dichloro-N-(3-chlorophenyl)benzamide: Features a benzamide structure with similar chlorophenyl substitution.
Uniqueness
5-(3-Chlorophenyl)-1-methylimidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorophenyl group and a methyl group on the imidazole ring provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14-9(6-13-10(14)12)7-3-2-4-8(11)5-7/h2-6H,1H3,(H2,12,13) |
InChI Key |
ZCDSSCVXZVNIOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


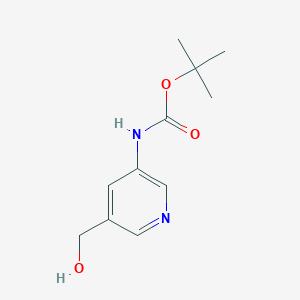
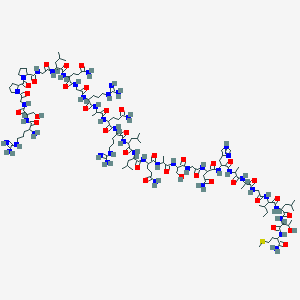
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
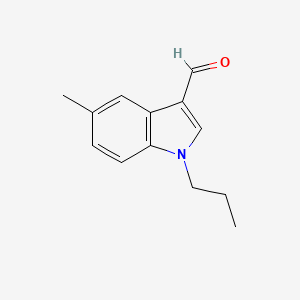
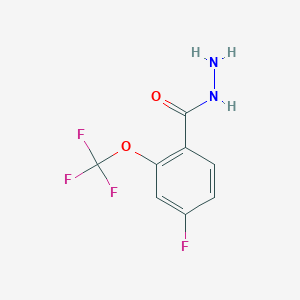


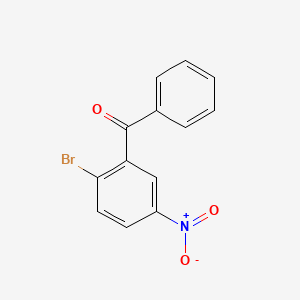
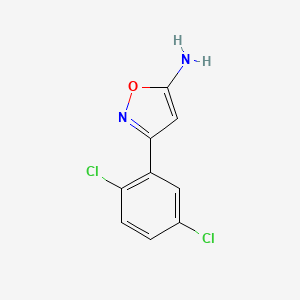
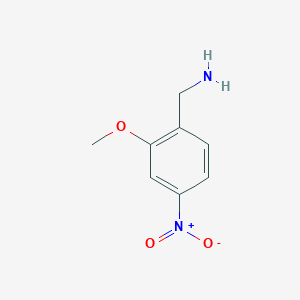
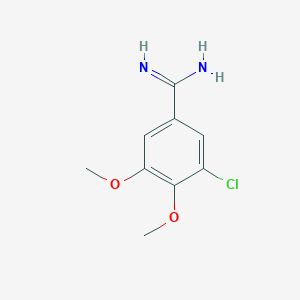

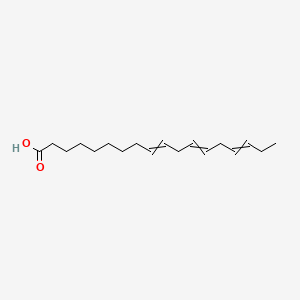
![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)
